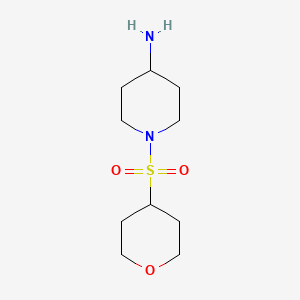

1-(Oxane-4-sulfonyl)piperidin-4-amine

Description

1-(Oxane-4-sulfonyl)piperidin-4-amine is a piperidine derivative featuring a tetrahydropyran (oxane) ring sulfonylated at the 4-position and linked to the piperidin-4-amine core. This compound combines the rigid, oxygen-containing oxane ring with a sulfonamide group, which may enhance its binding affinity in biological systems due to the electron-withdrawing nature of the sulfonyl moiety.

Properties

IUPAC Name |

1-(oxan-4-ylsulfonyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWDINWFJWDCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Oxane-4-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxane-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(Oxane-4-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry:

1-(Oxane-4-sulfonyl)piperidin-4-amine has been investigated for its potential therapeutic applications, particularly in neuropharmacology. Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.

Biological Activity:

Research indicates that this compound may act as a ligand for several receptors, including those involved in the central nervous system (CNS) pathways. Its mechanism of action often involves enzyme inhibition or receptor modulation, which can lead to significant pharmacological effects.

Industrial Applications:

In addition to its medicinal uses, 1-(Oxane-4-sulfonyl)piperidin-4-amine serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it suitable for various chemical transformations in industrial settings.

Case Studies

Case Study on Cognitive Enhancement:

In preclinical studies involving aged rats, administration of 1-(Oxane-4-sulfonyl)piperidin-4-amine resulted in significant improvements in memory retention tasks compared to control groups. This suggests its potential application in addressing age-related cognitive decline.

Case Study on Anxiety Reduction:

Another study focused on anxiety models indicated that this compound could reduce anxiety-like behaviors in mice. These findings support its role as a CNS-active agent and highlight its therapeutic potential for anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

The following analysis compares 1-(Oxane-4-sulfonyl)piperidin-4-amine with structurally or functionally related piperidin-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Sulfonyl-Substituted Analogs

Key Observations :

- The sulfonyl group enhances polarity, improving water solubility (e.g., methanesulfonyl derivative ).

- Bulky substituents like 3-methylphenyl may reduce solubility but increase lipophilicity, favoring membrane penetration .

Alkyl/Aryl-Substituted Analogs

Key Observations :

- Long alkyl chains (e.g., RB-005) improve lipid bilayer penetration but may reduce aqueous solubility .

- Halogenated aryl groups (e.g., 4-chloro-2-fluorobenzyl) enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial agents .

Heterocyclic-Substituted Analogs

Key Observations :

Biological Activity

1-(Oxane-4-sulfonyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a piperidine ring combined with a sulfonyl group suggests diverse interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

The chemical structure of 1-(Oxane-4-sulfonyl)piperidin-4-amine can be represented as follows:

- Molecular Formula : C₈H₁₅N₃O₃S

- Molecular Weight : 205.29 g/mol

The biological activity of 1-(Oxane-4-sulfonyl)piperidin-4-amine is primarily attributed to its ability to interact with various receptors and enzymes. The sulfonyl group enhances its solubility and reactivity, allowing it to modulate biological pathways effectively.

Potential Mechanisms Include:

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate metabolic pathways.

Biological Activity

Research has indicated several areas where 1-(Oxane-4-sulfonyl)piperidin-4-amine exhibits biological activity:

- Antidepressant Properties : Preliminary studies suggest that compounds with similar piperidine structures can exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways .

- Neuroprotective Effects : The compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, indicating potential applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or containing the piperidine structure:

Comparative Analysis

To better understand the unique properties of 1-(Oxane-4-sulfonyl)piperidin-4-amine, it is useful to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Piperidine with halogen substituent | Antidepressant |

| Compound B | Piperazine derivative | Antimicrobial |

| 1-(Oxane-4-sulfonyl)piperidin-4-amine | Sulfonyl-substituted piperidine | Potential antidepressant, neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.